Ethyl 2,4-dihydroxyphenylacetate: A Review of Available Technical Data
Ethyl 2,4-dihydroxyphenylacetate: A Review of Available Technical Data
CAS Number: 67828-62-0 Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol
This technical guide provides a summary of the currently available information on Ethyl 2,4-dihydroxyphenylacetate. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. It is important to note that detailed experimental data and biological studies on this specific isomer are limited in publicly accessible scientific literature.
Physicochemical Properties
| Property | Value | Source/Notes |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | ≥98% to 99% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectral Data
Specific experimental spectral data (NMR, IR, MS) for Ethyl 2,4-dihydroxyphenylacetate are not widely published. Researchers interested in this compound would likely need to perform their own spectral analysis for structural confirmation.
Synthesis and Natural Occurrence
Synthesis: A definitive, detailed experimental protocol for the synthesis of Ethyl 2,4-dihydroxyphenylacetate is not described in the reviewed literature. However, a patent exists outlining the synthesis of the parent compound, 2,4-dihydroxyphenylacetic acid, which could serve as a precursor for the ethyl ester. The synthesis of the parent acid involves the condensation of m-bromophenol and glyoxylic acid, followed by reduction and hydroxylation. Esterification of the resulting carboxylic acid would be the logical final step to obtain the ethyl ester.
Natural Occurrence: Ethyl 2,4-dihydroxyphenylacetate has been reported to be isolated from the herbs of Diploclisia glaucescens.[2]
Biological Activity and Safety
Biological Activity: There is a significant lack of information regarding the specific biological activity, mechanism of action, and pharmacological profile of Ethyl 2,4-dihydroxyphenylacetate. Studies on related isomers, such as Ethyl 4-hydroxyphenylacetate, have suggested potential as a selective inhibitor of monoamine oxidase A. Another related compound, Ethyl 3,4-dihydroxybenzoate, has been investigated for its ability to potentiate antibiotic activity by inhibiting bacterial efflux pumps. However, it is not possible to extrapolate these findings to Ethyl 2,4-dihydroxyphenylacetate without dedicated experimental evidence.
Safety Information: A specific Safety Data Sheet (SDS) for Ethyl 2,4-dihydroxyphenylacetate (CAS 67828-62-0) is not readily available from major chemical suppliers. Safety information for related compounds, such as 3,4-Dihydroxyphenylacetic acid and Ethyl 4-hydroxyphenylacetate, indicates potential for skin, eye, and respiratory irritation.[3][4][5] Standard laboratory safety precautions, including the use of personal protective equipment, are strongly advised when handling this compound.
Experimental Protocols and Methodologies
Due to the limited published research on Ethyl 2,4-dihydroxyphenylacetate, detailed experimental protocols for its use in biological assays or for the characterization of its activity are not available.
Signaling Pathways and Experimental Workflows
There is currently no information available in the scientific literature to suggest the involvement of Ethyl 2,4-dihydroxyphenylacetate in any specific signaling pathways. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.
Logical Relationship for Synthesis:
The following diagram illustrates a potential logical workflow for the synthesis of Ethyl 2,4-dihydroxyphenylacetate based on the synthesis of its parent acid.
Caption: Potential Synthesis Workflow for Ethyl 2,4-dihydroxyphenylacetate.
Conclusion
Ethyl 2,4-dihydroxyphenylacetate is a compound for which there is a notable lack of comprehensive technical data in the public domain. While its basic chemical identity is established, critical information regarding its physicochemical properties, spectral characteristics, biological activity, and safety profile is largely unavailable. The information that does exist often pertains to its isomers or parent compounds, and such data should be used with caution as a direct representation of the properties of Ethyl 2,4-dihydroxyphenylacetate. Further research is required to fully characterize this compound and to determine its potential for applications in drug development and other scientific fields.
